(3Z)-1-Allyl-3-(2-(4-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-Allyl-3-(2-(4-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an indole core, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-Allyl-3-(2-(4-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Moiety Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Final Coupling: The final step involves coupling the indole core, thiazole ring, and piperidine moiety under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-1-Allyl-3-(2-(4-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core and thiazole ring are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-Allyl-3-(2-(4-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one: can be compared with other indole-thiazole derivatives.
Indole-3-carbinol: Known for its anticancer properties.
Thiazole-based compounds: Often studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
- The combination of an indole core, thiazole ring, and piperidine moiety in This compound provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-3-10-23-15-7-5-4-6-14(15)16(19(23)25)17-18(24)21-20(26-17)22-11-8-13(2)9-12-22/h3-7,13H,1,8-12H2,2H3/b17-16- |
InChI Key |
ZHENUPKDWSJXSH-MSUUIHNZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/S2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)S2 |
Origin of Product |
United States |
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